2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride
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Description
2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C10H13Cl2F3N2 and its molecular weight is 289.12. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Coordination Chemistry
2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride is involved in the synthesis and coordination chemistry of various compounds. Studies have shown the development of ligands like 2,6-di(pyrazol-1-yl)pyridine and their derivatives, highlighting applications in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005). Further advances include the synthesis of multi-functional spin-crossover switches and the use of complexes in catalysis (Halcrow, 2014).
Ligand Dehydrogenation in Ruthenium Trinitrogen Complexes
This chemical is also significant in the synthesis of ruthenium trinitrogen complexes. The reaction of 2,6-bis(pyrrolidin-2-yl)pyridine with RuCl3 in methanol/water mixtures forms octahedral complexes with one of the ligands being dehydrogenated (Cabort et al., 2002).
Chemical Transformations and Halogen Substitutions
This compound plays a role in various chemical transformations. For instance, 2-chloro-6-(trifluoromethyl)pyridine undergoes neat conversion into 3-iodo derivatives through halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).
Pyrrolidines Synthesis
The compound is pivotal in synthesizing pyrrolidines, which have diverse applications in medicine and industry. Research on pyrrolidines synthesis using N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene has been conducted, showing its potential for analogous reactions (Żmigrodzka et al., 2022).
Anticancer and Antimicrobial Applications
This compound has been used in synthesizing novel pyridine derivatives with promising anticancer and antimicrobial properties. Studies have shown the synthesis of pyridine derivatives like 2,6-dipyrazolylpyridine with potential antitumor activity (Hafez & El-Gazzar, 2020). Additionally, compounds like 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines have shown antioxidant and antimicrobial activity (Bonacorso et al., 2015).
Properties
IUPAC Name |
2-pyrrolidin-3-yl-6-(trifluoromethyl)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)9-3-1-2-8(15-9)7-4-5-14-6-7;;/h1-3,7,14H,4-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUMAVHVPIEZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC(=CC=C2)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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